![molecular formula C20H14S2 B1447002 2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation) CAS No. 1019983-99-3](/img/structure/B1447002.png)
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)
Descripción general
Descripción
2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene, also known as ADT, is an anthradithiophene-based small molecule semiconductor . It belongs to a new class of heteroacenes and has a 22-electron π-conjugated system . It is majorly used in a variety of organic electronic applications .
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene .Physical And Chemical Properties Analysis
The maximum wavelength (λmax) of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene is 479nm in CHCl3 .Aplicaciones Científicas De Investigación
Organic Field-Effect Transistors (OFETs)
2,8-Dimethylanthra[2,3-b6,7-b’]dithiophene: is utilized in the development of OFETs . These transistors are a part of organic electronics, which are known for their flexibility, lightweight, and potential for low-cost production. The compound’s high thermal stability and ability to form a crystalline structure make it an excellent semiconductor material .
Photovoltaic Cells
This compound is also explored for use in photovoltaic cells . Its strong absorption in the visible spectrum and good charge transport properties contribute to the efficiency of solar cells. By incorporating it into the active layer, researchers aim to develop more efficient and stable organic solar cells .
Light-Emitting Diodes (OLEDs)
In the realm of OLEDs , 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene can be used as a component of the emissive layer. Its solid-state luminescence properties are advantageous for creating bright and energy-efficient displays .
Anti-Corrosion Coatings
The compound’s sulfur-containing rings make it a candidate for anti-corrosion coatings . When applied to metals, it can form a protective layer that prevents oxidation and corrosion, thereby extending the life of the material .
Sensing Materials
Due to its electronic properties, 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene can be employed as a sensing material. It can interact with various substances, changing its electrical properties, which can be measured to detect the presence of gases or other compounds .
Nonlinear Optics
The compound’s structure allows for applications in nonlinear optics . It can be used to create materials that have a nonlinear response to optical fields, which is essential for the development of optical switches and modulators .
Propiedades
IUPAC Name |
7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S2/c1-11-3-17-7-13-5-16-10-20-18(4-12(2)22-20)8-14(16)6-15(13)9-19(17)21-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJACFAPBXKLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC4=C(C=C5C=C(SC5=C4)C)C=C3C=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



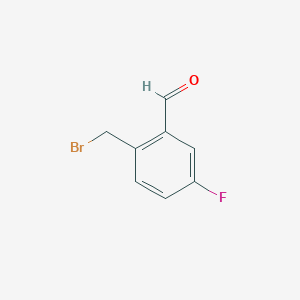
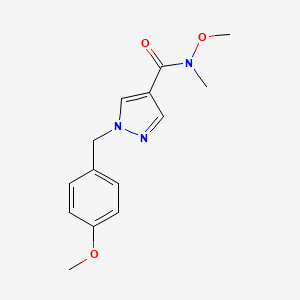
![7-Bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B1446921.png)
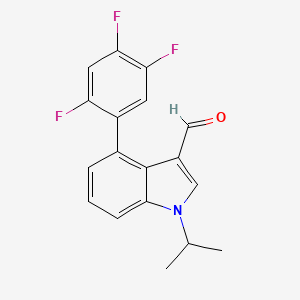
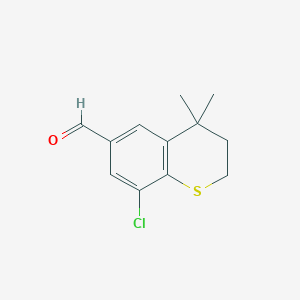
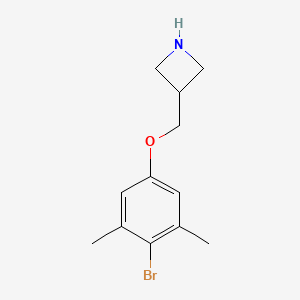
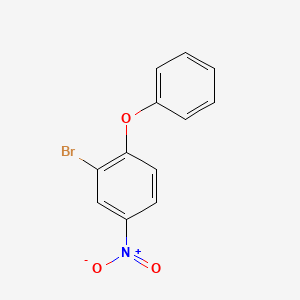
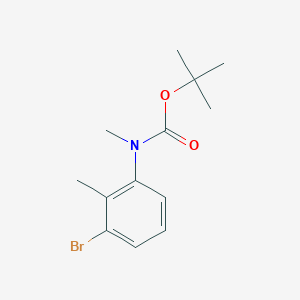
![tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B1446931.png)

![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)
![[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1446937.png)
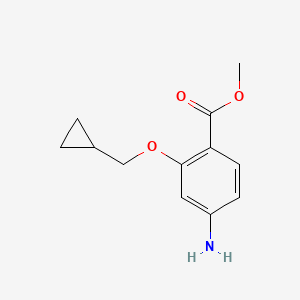
![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)